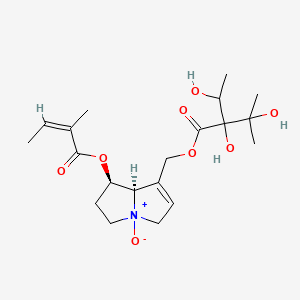

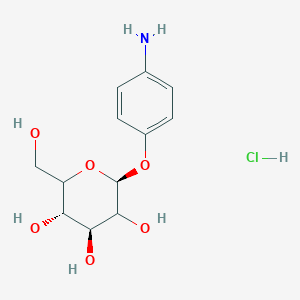

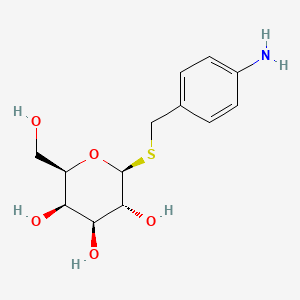

1-(4-Aminobenzylthio)-beta-D galactopyranose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

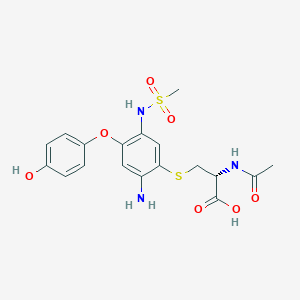

1-(4-Aminobenzylthio)-beta-D galactopyranose, also known as D-ABAG, is a derivative of beta-D-galactopyranose, a type of sugar found in a variety of plant-based foods. D-ABAG has been studied for its potential applications in medicine, biochemistry, and pharmacology.

Scientific Research Applications

Biological and Pharmacological Applications

1-(4-Aminobenzylthio)-beta-D-galactopyranose is a compound whose structural components are found in various biological and pharmacological contexts. For instance, beta-D-galactopyranosyl units form the backbone of Gum Arabic (GA), which has been studied for its antioxidant properties and potential in protecting against hepatic, renal, and cardiac toxicities. Although the specific role of 1-(4-Aminobenzylthio)-beta-D-galactopyranose in GA's effects has not been directly studied, the structural similarity suggests potential biological relevance (Ali, Ziada, & Blunden, 2009).

Enzymology and Structural Biology

The beta-D-galactopyranosyl units are also key components in enzymes and structural proteins. For instance, enzymes like beta-glucanases, which contain beta-D-glucopyranose units, have been extensively studied for their role in hydrolyzing specific glycosyl bonds. Understanding the structure and function of these enzymes, which share structural similarities with compounds containing beta-D-galactopyranose, could provide insights into the potential applications of 1-(4-Aminobenzylthio)-beta-D-galactopyranose in enzymology and protein engineering (Heinemann et al., 1996).

Biomedical Applications

Compounds with structural similarities to 1-(4-Aminobenzylthio)-beta-D-galactopyranose have been studied for their biomedical applications. For instance, pectins, which contain galacturonic acid residues and sugars like galactose, have been explored for their use in drug delivery, tissue engineering, and as biomaterials due to their biocompatible and biodegradable nature. The structural properties of these pectins, particularly their interaction with other biomolecules, could hint at potential biomedical applications of 1-(4-Aminobenzylthio)-beta-D-galactopyranose (Noreen et al., 2017).

Antioxidant Activity and Liver Disease Treatment

The antioxidant properties of compounds structurally similar to 1-(4-Aminobenzylthio)-beta-D-galactopyranose, such as Hyperoside (quercetin-3-O-galactoside), have been studied extensively. Hyperoside's efficacy in improving liver pathophysiology through enhancing antioxidant responses indicates the potential of structurally similar compounds like 1-(4-Aminobenzylthio)-beta-D-galactopyranose in treating liver diseases and managing oxidative stress (Jang, 2022).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-Aminobenzylthio)-beta-D galactopyranose involves the protection of the hydroxyl group of beta-D galactopyranose, followed by the introduction of the thiol group and the amino group. The final step involves the removal of the protecting group to obtain the desired compound.", "Starting Materials": [ "Beta-D galactopyranose", "4-Aminobenzyl alcohol", "Thionyl chloride", "Sodium azide", "Sodium borohydride", "Acetic anhydride", "Methanol", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Protection of the hydroxyl group of beta-D galactopyranose using acetic anhydride and sodium hydroxide", "Introduction of the thiol group by reacting 4-Aminobenzyl alcohol with thionyl chloride in chloroform", "Introduction of the azide group by reacting the thiol group with sodium azide in methanol", "Reduction of the azide group to the amino group using sodium borohydride in methanol", "Deprotection of the hydroxyl group using hydrochloric acid in methanol", "Purification of the final product using diethyl ether" ] } | |

| 35785-20-7 | |

Molecular Formula |

C13H19NO5S |

Molecular Weight |

301.36 g/mol |

IUPAC Name |

2-[(4-aminophenyl)methylsulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C13H19NO5S/c14-8-3-1-7(2-4-8)6-20-13-12(18)11(17)10(16)9(5-15)19-13/h1-4,9-13,15-18H,5-6,14H2 |

InChI Key |

VNOKYKUWHBAQKG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CSC2C(C(C(C(O2)CO)O)O)O)N |

Canonical SMILES |

C1=CC(=CC=C1CSC2C(C(C(C(O2)CO)O)O)O)N |

synonyms |

(4-Aminophenyl)methyl 1-Thio-β-D-galactopyranoside; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B1141791.png)

![1-[4-(2-Methoxyethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B1141798.png)

![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine](/img/structure/B1141799.png)

![(2R,3S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]-3,6-dihydro-2H-pyran-3-ol](/img/structure/B1141803.png)